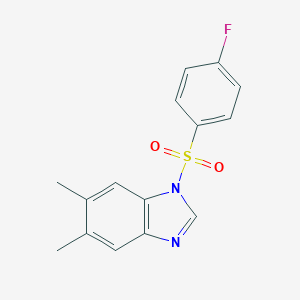

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCPLLBAMJPPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327092 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309272-82-0 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzimidazole core, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This can lead to the formation of various substituted derivatives with different biological activities.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

Scientific Research Applications

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole has been investigated for various applications in scientific research:

Antiviral Activity

Recent studies have highlighted the compound's potential against viral infections. For instance, derivatives of benzimidazole have shown effectiveness against enteroviruses and herpes simplex virus, with IC50 values indicating significant antiviral properties . While specific data on 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole is limited, its structural similarities suggest potential activity against similar viral targets.

Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer activities. The compound may act through multiple mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation and survival . Further research is needed to elucidate its exact mechanism of action in cancer therapy.

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives can exhibit anti-inflammatory properties. Compounds similar to 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study on benzimidazole derivatives demonstrated that certain compounds inhibited the replication of enteroviruses with promising IC50 values. Although specific data on 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole is lacking, its structural characteristics align with those of effective antiviral agents .

Case Study 2: Anticancer Activity

Research conducted on various benzimidazole derivatives revealed their ability to induce apoptosis in cancer cells. For example, derivatives with similar sulfonyl groups were shown to inhibit cell growth effectively in vitro . This underscores the potential for further exploration of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Activities

Structure–Activity Relationship (SAR) Insights

A. Electron-Withdrawing Substituents

- The 4-fluorophenylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to halogenated benzyl (e.g., 3-fluorobenzyl in compound 18 ) or methoxy groups. This may enhance interactions with nucleophilic residues in enzyme active sites, as seen in chalcones where fluorine substitution improves potency .

- In chalcone derivatives (e.g., compound 2j), para-fluoro substitution on Ring B correlates with lower IC₅₀ values (4.703 µM) compared to methoxy-substituted analogs (IC₅₀ = 70.79 µM) . This supports the hypothesis that electron-withdrawing groups enhance inhibitory activity.

B. Steric and Lipophilic Effects

- The 5,6-dimethyl groups on the benzimidazole core increase steric bulk, which may improve metabolic stability by shielding the core from oxidative degradation. Similar dimethyl substitutions in compound 18 are linked to enhanced antibacterial activity, likely due to optimized hydrophobicity for membrane penetration.

- In contrast, chalcone derivatives with iodine at the meta position (e.g., compound 2j) show reduced potency compared to non-halogenated analogs, suggesting steric hindrance may offset electronic benefits .

C. Sulfonyl vs. Non-Sulfonyl Analogs

- The sulfonyl group in the target compound introduces a rigid, planar geometry that may facilitate π-π stacking or hydrogen bonding, features absent in benzyl- or methoxy-substituted benzimidazoles (e.g., compound 19 in ).

Biological Activity

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula: C15H13FN2O2S

- CAS Number: 309272-82-0

- Molecular Weight: 300.34 g/mol

The biological activity of 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole is primarily attributed to its interaction with specific molecular targets within cells. The compound is thought to influence various biochemical pathways, leading to significant biological effects such as:

- Inhibition of Enzymatic Activity: The sulfonyl group may interact with enzymes critical for cellular function, thereby inhibiting their activity.

- Modulation of Receptor Functions: It may bind to specific receptors, altering their signaling pathways and affecting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens.

Efficacy Against Bacteria

A study assessed the minimum inhibitory concentration (MIC) of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that:

| Compound | Target Pathogen | MIC (μg/ml) |

|---|---|---|

| 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | Staphylococcus aureus | 50 |

| 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole | Escherichia coli | 100 |

These findings suggest that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity. In vitro tests demonstrated effectiveness against Candida albicans, with an MIC value indicating significant inhibition compared to standard antifungal agents .

Anticancer Properties

1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), U87 (glioblastoma)

- IC50 Values:

- MCF-7: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

The compound's ability to suppress tumor growth in animal models further supports its potential as an anticancer agent .

Study on Anticancer Activity

A recent study explored the anticancer effects of several benzimidazole derivatives, including our compound of interest. The results showed that:

- The compound significantly reduced tumor size in xenograft models.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cancer cells.

Comparative Analysis with Other Compounds

Comparative studies have shown that while traditional chemotherapeutics like cisplatin exhibit lower IC50 values (0.045 μM), 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole presents a safer profile with manageable toxicity levels .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-Fluorophenyl)sulfonyl-5,6-dimethylbenzimidazole?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving: (i) Sulfonylation : Reacting 5,6-dimethylbenzimidazole with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. (ii) Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use complementary spectroscopic techniques:

- NMR : H NMR should show aromatic protons at δ 7.2–8.1 ppm (fluorophenyl group), methyl groups at δ 2.3–2.5 ppm, and imidazole protons at δ 7.8–8.0 ppm. F NMR will confirm the fluorine substituent at δ −110 to −115 ppm.

- Mass Spectrometry : High-resolution ESI-MS should yield [M+H] with a mass accuracy <5 ppm.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4%).

Advanced Research Questions

Q. What strategies address low yields during sulfonylation of the benzimidazole core?

- Methodological Answer : Low yields often stem from steric hindrance from the 5,6-dimethyl groups. Optimize by: (i) Temperature Control : Conduct reactions at 0–5°C to minimize side reactions. (ii) Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity. (iii) Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.

- Data Contradiction Note : If yields remain inconsistent, compare kinetic (room temperature) vs. thermodynamic (reflux) conditions using H NMR to track intermediates .

Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : (i) Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on the sulfonyl group’s hydrogen-bonding potential and the fluorophenyl moiety’s hydrophobic effects. (ii) DFT Calculations : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions.

- Validation : Cross-reference docking scores with experimental IC values from enzymatic assays. Discrepancies may arise from solvent effects not modeled in silico.

Q. What analytical approaches resolve contradictory bioactivity data across cell lines?

- Methodological Answer : Contradictions may arise from cell-specific metabolism or off-target effects. (i) Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites in different cell lysates. (ii) Pathway Analysis : Perform RNA-seq or phosphoproteomics to compare downstream signaling pathways (e.g., MAPK vs. PI3K).

- Case Study : If potency varies between HEK293 and HeLa cells, assess differences in membrane permeability via logP measurements (HPLC-derived) .

Data Presentation Guidelines

Table 1 : Representative Synthetic Yield Optimization

| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 0°C, 12 h | DCM | None | 45 | 95 |

| 25°C, DMAP | DMF | DMAP | 68 | 98 |

| Reflux, 6 h | THF | None | 32 | 90 |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Observed Value | Expected Value |

|---|---|---|

| H NMR (δ) | 2.4 (s, 6H, CH) | 2.3–2.5 (CH) |

| F NMR (δ) | −112 | −110 to −115 |

| HRMS ([M+H]) | 333.0924 | 333.0918 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.